4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate
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Overview
Description
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are notable for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a benzopyran core and an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-oxo-1H-2-benzopyran-3-carbaldehyde with but-3-en-2-ol in the presence of an acid catalyst to form the desired acetate ester . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.
Scientific Research Applications
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1H-2-benzopyran-3-carboxylic acid: Shares the benzopyran core but differs in functional groups.
4-(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid: Another benzopyran derivative with distinct biological activities.
Uniqueness
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical reactivity and biological properties
Properties
CAS No. |
653597-78-5 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(1-oxoisochromen-3-yl)but-3-en-2-yl acetate |
InChI |
InChI=1S/C15H14O4/c1-10(18-11(2)16)7-8-13-9-12-5-3-4-6-14(12)15(17)19-13/h3-10H,1-2H3 |
InChI Key |
ZEOUYLGCBSJYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC2=CC=CC=C2C(=O)O1)OC(=O)C |
Origin of Product |
United States |
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